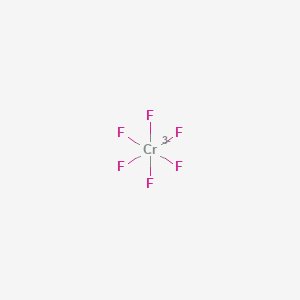

Hexafluorochromate(3-)

Description

Properties

Molecular Formula |

CrF6-3 |

|---|---|

Molecular Weight |

165.987 g/mol |

IUPAC Name |

hexafluorochromium(3-) |

InChI |

InChI=1S/Cr.6FH/h;6*1H/q+3;;;;;;/p-6 |

InChI Key |

IEWUZCIENPUKDU-UHFFFAOYSA-H |

SMILES |

F[Cr-3](F)(F)(F)(F)F |

Canonical SMILES |

F[Cr-3](F)(F)(F)(F)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of Hexafluorochromate 3

Quantum Chemical Methodologies Applied to [CrF₆]³⁻ Systems

A range of quantum chemical methodologies has been employed to probe the electronic landscape of the [CrF₆]³⁻ complex. These methods, from first-principles calculations to more empirical approaches, each offer unique advantages in understanding the intricate electronic details of this system.

Ab Initio Calculations of Electronic Structure and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in determining the electronic structure and energetics of [CrF₆]³⁻. These methods have been used to optimize the crystal structure, calculate the band structure, and determine the density of states (DOS) for related compounds like K₃CrF₆. researchgate.net Such calculations allow for the evaluation of each ion's contribution to the electronic bands and, through spin-polarized calculations, reveal the difference between spin-up and spin-down state densities of the coordinated Cr³⁺ ion. researchgate.net The inclusion of dynamic correlation on top of complete active space self-consistent field (CASSCF) reference functions is crucial for achieving accurate results. acs.org Studies have shown that methods incorporating dynamic correlation, such as second-order N-electron valence state perturbation theory (NEVPT2), significantly improve the calculation of electronic excitation energies. acs.orgaip.org For instance, applying a correlation energy correction to ab initio calculations for [CrF₆]³⁻ reduced the mean deviation from observed spectral transitions significantly. aip.org

Furthermore, ab initio ligand field theory (AILFT) has emerged as a powerful tool to extract ligand field parameters directly from high-level calculations. acs.orgnih.govacs.org This approach provides a bridge between rigorous quantum chemical calculations and the more intuitive models of ligand field theory. nih.govresearchgate.net

Density Functional Theory (DFT) Approaches for [CrF₆]³⁻ Complexes

Density Functional Theory (DFT) has become a widely used tool for studying transition metal complexes due to its favorable balance between computational cost and accuracy. aip.orgbohrium.com DFT calculations have been applied to investigate the structures and thermochemistries of chromium fluorides. aip.org For instance, comparisons between different exchange-correlation functionals, such as the local-density approximation (LDA), B-LYP, and hybrid HF/DFT methods, have been performed to assess their accuracy in predicting bond lengths and energies for CrF₆. aip.org While LDA and Hartree-Fock (HF) methods provide good agreement with experimental bond lengths, the B-LYP functional tends to overestimate them. aip.org Hybrid functionals have been shown to yield much-improved thermochemical data. aip.org

DFT has also been used in conjunction with multireference configuration interaction (DFT/MRCI) methods to assess the relative energies of different ground-state minima of the highly correlated [CrF₆]³⁻ complex. researchgate.netaip.org These studies have demonstrated the superiority of DFT/MRCI over time-dependent DFT (TD-DFT) approaches for investigating the excited-state properties of transition metal complexes. researchgate.netaip.org

Semiempirical Molecular Orbital (MO) Methods in [CrF₆]³⁻ Research

Semiempirical MO methods offer a computationally less intensive alternative to ab initio and DFT techniques, making them suitable for larger systems. researchgate.netcore.ac.uk These methods utilize approximations and empirical parameters to simplify the calculations. core.ac.ukmpg.denih.gov In the context of [CrF₆]³⁻ research, semiempirical methods have been used to calculate electronic structures and properties. acs.org For example, computational results for a series of octahedral fluorides, including hexafluorochromate(3-), have been obtained using such methods. acs.org While less rigorous than other approaches, semiempirical methods can still provide valuable qualitative insights and trends in bonding and electronic structure. researchgate.netacs.org

Configuration Interaction (CI) and Correlated Electron Treatments for [CrF₆]³⁻

Configuration Interaction (CI) and other correlated electron treatments are essential for accurately describing the electronic states of transition metal complexes where electron correlation effects are significant. aip.org For [CrF₆]³⁻, CI methods have been used to improve the calculation of electronic excitation energies. aip.org By expanding the molecular orbital electronic states in a series of free-ion terms and calculating cluster correlation energies, a more accurate picture of the electronic spectrum can be obtained. aip.org Limited CI calculations have been employed to study the d-d transitions and the influence of the crystal environment on the metal-ligand interaction and the ligand-field spectrum of [CrF₆]³⁻. kuleuven.be

More advanced techniques that account for dynamic correlation, such as the second-order dynamic correlation dressed complete active space method (DCD-CAS(2)) and the Hermitian quasi-degenerate NEVPT2 (HQD-NEVPT2), have been shown to provide a better starting point for AILFT parametrization compared to standard NEVPT2. acs.orgacs.org These methods allow for state-mixing, which can lead to a more accurate description of the electronic energy levels. nih.govresearchgate.net The performance of density functional theory-based multireference configuration interaction (DFT/MRCI) has also been assessed for [CrF₆]³⁻, demonstrating its utility in studying highly correlated systems. researchgate.netaip.org

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) Applications to [CrF₆]³⁻

Ligand Field Theory (LFT) and its simpler electrostatic counterpart, Crystal Field Theory (CFT), are fundamental models used to explain the electronic properties of transition metal complexes, including d-orbital splitting and electronic state manifolds. nih.govtestbook.com

Elucidation of d-Orbital Splitting and Electronic State Manifolds

In the octahedral [CrF₆]³⁻ complex, the central chromium ion is in a +3 oxidation state, with a d³ electronic configuration. shaalaa.com According to Crystal Field Theory, the six fluoride (B91410) ligands create an electrostatic field that splits the five degenerate d-orbitals into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). testbook.comshaalaa.comlibretexts.org The energy difference between these sets is known as the crystal field splitting energy, denoted as Δ₀ or 10Dq. testbook.com

Fluoride (F⁻) is considered a weak-field ligand, resulting in a relatively small Δ₀. testbook.comshaalaa.com For a d³ ion like Cr³⁺, the three d-electrons will occupy the lower-energy t₂g orbitals with parallel spins to maximize spin multiplicity, following Hund's rule. shaalaa.com This results in a high-spin complex with three unpaired electrons, making [CrF₆]³⁻ paramagnetic. shaalaa.comquora.com The electronic configuration is therefore t₂g³. shaalaa.com

The magnitude of Δ₀ is influenced by the nature of the ligands, with the spectrochemical series providing a ranking of ligand field strength. testbook.com For chromium(III) complexes, the order of ligand field strength, and thus the magnitude of Δ₀, is CN⁻ > H₂O > F⁻. testbook.com Theoretical calculations have been employed to determine the value of 10Dq and its dependence on the metal-ligand distance. researchgate.net LFT, which incorporates covalent interactions between the metal and ligand orbitals, provides a more complete picture than the purely electrostatic CFT model. pearson.com Theoretical studies have also explored the Jahn-Teller effect in the excited states of [CrF₆]³⁻, revealing that the stable geometry for the first excited state is a compressed octahedron. researchgate.net

Table 1: Calculated Excitation Energies for [CrF₆]³⁻ This table displays the calculated quartet excitation energies for the [CrF₆]³⁻ complex using different theoretical methods, providing insight into the electronic transitions within the d-orbital manifold.

| State | CASSCF (eV) | NEVPT2 (eV) | HQD-NEVPT2 (eV) |

| ⁴T₂g | 1.63 | 1.83 | 1.88 |

| ⁴T₁g | 2.50 | 2.76 | 2.84 |

| ⁴A₂g | 0.00 | 0.00 | 0.00 |

| Data sourced from multiple theoretical studies. nih.govacs.org |

Analysis of Ligand Field Parameters and Spectrochemical Series Position

The interaction between the chromium(III) ion and the six fluoride ligands in [CrF₆]³⁻ leads to the splitting of the d-orbitals into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. The energy difference between these sets is denoted by the ligand field splitting parameter, 10Dq or Δo.

The fluoride ion (F⁻) is positioned on the lower end of the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting. vaia.comlibretexts.org Ligands like F⁻ are considered weak-field ligands, meaning they induce a relatively small energy gap (Δo) between the d-orbital sets. brainly.inquora.comtestbook.com This is in contrast to strong-field ligands, such as the cyanide ion (CN⁻), which cause a much larger splitting. testbook.com The position of the fluoride ligand in the series is generally accepted as I⁻ < Br⁻ < Cl⁻ < F⁻ < H₂O < NH₃ < CN⁻. vaia.comlibretexts.org

The magnitude of Δo for [CrF₆]³⁻ is influenced not only by the intrinsic nature of the F⁻ ligand but also by factors such as the metal-ligand distance. Ab initio calculations have been employed to determine the ligand field parameters. For instance, studies including dynamic correlation have shown a tendency to increase the calculated ligand field splitting (Δo) while decreasing the Racah parameter B, which relates to interelectronic repulsion within the d-orbitals. acs.org The relatively small Δo value in hexafluorochromate(3-) is a direct consequence of the weak σ-donor and π-donor character of the fluoride ligands.

Spectrochemical Series and Ligand Field Strength

| Ligand | General Position in Series | Field Strength | Effect on Δo |

|---|---|---|---|

| I⁻ | Weakest | Weak | Smallest |

| F⁻ | Weak | Weak | Small |

| H₂O | Intermediate | Weak/Intermediate | Intermediate |

| NH₃ | Intermediate/Strong | Intermediate/Strong | Larger |

| CN⁻ | Strongest | Strong | Largest |

Theoretical Modeling of Spin States and Hybridization in [CrF₆]³⁻

The chromium central atom in [CrF₆]³⁻ possesses a +3 oxidation state, resulting in a d³ electron configuration ([Ar]3d³). brainly.incollegedunia.comtestbook.com For an octahedral complex with three d-electrons, the electrons will singly occupy each of the three lower-energy t₂g orbitals (d_xy, d_xz, d_yz), with their spins aligned parallel, according to Hund's rule. This results in a ground state with three unpaired electrons. quora.com

Because there are only three d-electrons, the configuration will be (t₂g)³(e_g)⁰ regardless of whether the ligand is weak-field (like F⁻) or strong-field. quora.com Therefore, the distinction between "high-spin" and "low-spin" is not applicable, as there is only one possible ground state configuration. libretexts.org However, the complex is often referred to as a high-spin complex in introductory contexts because the fluoride ligand is weak and would not be capable of causing electron pairing in configurations where it is possible (e.g., d⁴ to d⁷). brainly.intestbook.com

Valence Bond Theory describes the formation of the [CrF₆]³⁻ complex through the hybridization of the metal's orbitals to accommodate the six electron pairs from the fluoride ligands. The hybridization scheme proposed for this octahedral complex is d²sp³ . quora.comcollegedunia.comtestbook.comstackexchange.com This involves the mixing of two of the 3d orbitals (specifically, the vacant e_g set: d_z² and d_x²-y²), the 4s orbital, and the three 4p orbitals of the chromium ion to form six equivalent hybrid orbitals directed towards the vertices of an octahedron. collegedunia.comtestbook.com These hybrid orbitals then overlap with the orbitals of the six fluoride ligands to form the coordinate covalent bonds.

Advanced Computational Studies of Electronic and Magnetic Interactions

Spin Density Distribution Analysis via Theoretical Methods

The distribution of unpaired electron spin in [CrF₆]³⁻ provides deep insights into the covalency of the Cr-F bonds. While the majority of the spin is localized on the chromium ion, theoretical models and experimental data from polarised neutron diffraction reveal a significant delocalization of spin onto the fluoride ligands. royalsocietypublishing.org

A detailed reanalysis of neutron diffraction data for K₂Na[CrF₆] using a chemically-based model provided quantitative values for the spin distribution. rsc.orgrsc.org The model shows that the spin density in the chromium 3d orbitals has t₂g symmetry, with a population of 2.66 spins, while the e_g orbitals have a small negative population (-0.06). rsc.orgrsc.org This confirms the (t₂g)³ ground state. Crucially, the model indicates spin transfer to the fluorine atoms. There is a small parallel spin population of 0.020 in each fluorine 2p_π orbital and a small antiparallel spin population of -0.021 in the fluorine 2p_σ orbital. rsc.orgrsc.org This distribution, where π-delocalization (parallel spin) and σ-polarization (antiparallel spin) coexist, is a hallmark of covalent interaction in transition metal complexes. tandfonline.com There is no significant spin population found in the fluorine 2s orbital. rsc.orgrsc.org

Calculated Spin Population in [CrF₆]³⁻ (from model based on neutron diffraction data)

| Atom/Orbital | Symmetry/Type | Spin Population | Reference |

|---|---|---|---|

| Chromium 3d | t₂g | 2.66(5) | rsc.orgrsc.org |

| Chromium 3d | e_g | -0.06(5) | rsc.orgrsc.org |

| Fluorine 2p | π | +0.020(5) | rsc.orgrsc.org |

| Fluorine 2p | σ | -0.021(12) | rsc.orgrsc.org |

| Fluorine 2s | s | 0.001(3) | rsc.orgrsc.org |

Calculation of Electronic Excitation Energies and Transition Probabilities

Theoretical chemistry provides powerful tools for calculating the electronic spectra of transition metal complexes. For [CrF₆]³⁻, ab initio calculations have been performed to determine the energies of the d-d electronic transitions. Early calculations struggled to perfectly match experimental spectra, but the introduction of correlation energy corrections has led to significant improvements. aip.org

One study demonstrated that applying an empirical correlation energy correction to ab initio calculations for [CrF₆]³⁻ drastically improved the accuracy of the calculated electronic spectra. aip.org The mean deviation from all observed transitions was reduced from 2980 cm⁻¹ to just 450 cm⁻¹. aip.org This highlights the importance of accounting for electron correlation—the way electrons avoid each other—in accurately modeling the excited states of the complex. More advanced methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (NEVPT2), have been used to further refine these calculations, providing a robust framework for interpreting the electronic absorption spectrum. acs.orgresearchgate.netresearchgate.net

Improvement in Calculated Excitation Energies for [CrF₆]³⁻

| Calculation Method | Mean Deviation from Experiment (cm⁻¹) | Reference |

|---|---|---|

| Ab initio (uncorrected) | 2980 | aip.org |

| Ab initio with Correlation Energy Correction | 450 | aip.org |

Molecular Dynamics Simulations of [CrF₆]³⁻ in Diverse Environments

Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. stanford.edunih.govepfl.ch For the [CrF₆]³⁻ anion, MD simulations can provide invaluable, atomistically detailed insights into its behavior in various environments, such as in molten salts or aqueous solutions. researchgate.net

An MD simulation of [CrF₆]³⁻ would proceed by:

Defining a Force Field: A set of potential energy functions and parameters is chosen to describe the interactions between all atoms. This includes bonded interactions (bond stretching, angle bending) within the [CrF₆]³⁻ ion and non-bonded interactions (van der Waals, electrostatic) between the ion and surrounding solvent molecules or counter-ions.

System Setup: A simulation box is created containing one or more [CrF₆]³⁻ ions, counter-ions (e.g., K⁺), and solvent molecules (e.g., water or molten fluoride salt constituents).

Simulation Run: Newton's laws of motion are solved iteratively for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. stanford.eduepfl.ch

From such simulations, one can analyze the structure of the solvation shell around the anion, the dynamics of ion-pairing, the vibrational frequencies of the Cr-F bonds as influenced by the environment, and transport properties like the diffusion coefficient. For example, MD simulations have been used to study the stability of Cr³⁺ as [CrF₆]³⁻ in molten fluoride salts like Flinak, which is relevant for nuclear reactor applications. researchgate.net

Investigations of Jahn-Teller Distortions and Potential Energy Surfaces

For the [CrF₆]³⁻ ion, the electronic ground state is ⁴A₂g, which originates from the (t₂g)³ configuration. This state is orbitally non-degenerate, and therefore, the ground state of [CrF₆]³⁻ is not subject to a first-order Jahn-Teller distortion. libretexts.org

However, the first spin-allowed electronic transition promotes an electron from the t₂g to the e_g orbital, resulting in the excited state ⁴T₂g with the configuration (t₂g)²(e_g)¹. This state is orbitally triply degenerate and is therefore expected to exhibit a strong Jahn-Teller effect. researchgate.net

Computational studies have investigated the potential energy surface of this ⁴T₂g excited state. researchgate.net These calculations show that upon excitation, the octahedral [CrF₆]³⁻ complex distorts to a lower symmetry geometry. The Jahn-Teller stabilization energy (E_JT), which is the amount of energy gained by this distortion, has been estimated using different theoretical models. One study calculated E_JT to be between 216 cm⁻¹ and 257 cm⁻¹. The distortion was found to involve an equatorial expansion of the Cr-F bonds by approximately 0.09 Å and a simultaneous axial elongation of 0.02 Å, driven by the coupling of the electronic state with the e_g and a₁g vibrational modes. Analysis of the potential energy surface provides a detailed map of how the energy changes with these geometric distortions. researchgate.net

Calculated Jahn-Teller Parameters for the ⁴T₂g Excited State of [CrF₆]³⁻

| Parameter | Calculated Value | Reference |

|---|---|---|

| Stabilization Energy (E_JT) | 216 - 257 cm⁻¹ | |

| Equatorial Bond Change (Expansion) | ~0.09 Å | |

| Axial Bond Change (Elongation) | ~0.02 Å |

Advanced Synthetic Strategies and Derivatization Research for Hexafluorochromate 3

Novel Synthetic Routes to [CrF₆]³⁻ Salts and Related Species

The development of novel synthetic routes is crucial for accessing new [CrF₆]³⁻-based materials with tailored properties. Researchers are exploring a variety of non-traditional methods to synthesize these compounds.

High-temperature and high-pressure (HT/HP) conditions represent a powerful tool in solid-state chemistry for the synthesis of novel materials, including those containing complex fluoride (B91410) anions. sc.eduosti.gov These extreme conditions can stabilize phases that are not accessible under ambient conditions and can overcome kinetic barriers, leading to the formation of highly crystalline products. researchgate.net While direct HT/HP synthesis of simple [CrF₆]³⁻ salts is not extensively documented, the principles of this methodology are applicable. For instance, high pressure can favor the formation of denser structures, which could be relevant for packing the [CrF₆]³⁻ anion with various counter-ions. osti.govresearchgate.net

The synthesis of related chromium fluorides often requires such demanding conditions. For example, chromium pentafluoride (CrF₅) can be synthesized by reacting chromium metal with fluorine gas at 400°C and 20 MPa. Similarly, the synthesis of LuCrWO₆, a complex oxide containing chromium, was successfully achieved at 6 GPa and 1673 K, highlighting the utility of high pressure in forming stable products with smaller volumes than the reactants. osti.gov These examples underscore the potential of HT/HP methods for the synthesis of novel [CrF₆]³⁻-containing materials, potentially leading to new crystal structures and, consequently, new physical properties.

A general approach for high-pressure synthesis involves grinding stoichiometric amounts of precursors, enclosing them in a noble metal capsule (e.g., Pt or Au to prevent corrosion), and subjecting them to the desired pressure and temperature in a suitable apparatus, such as a multi-anvil press. osti.govresearchgate.net The reaction is typically followed by rapid quenching to trap the high-pressure phase. osti.gov

Table 1: Examples of High-Temperature/Pressure Synthesis of Related Compounds

| Compound | Precursors | Temperature (°C) | Pressure (GPa/MPa) | Key Finding |

| CrF₅ | Cr metal + F₂ | 400 | 20 MPa | Synthesis of a high-valent chromium fluoride. |

| LuCrWO₆ | Lu₂O₃, Cr₂O₃, WO₃ | 1400 | 6 GPa | High pressure stabilizes the product phase. osti.gov |

| CrF₃ | [NH₄]₃[CrF₆] | High | Ambient | Thermal decomposition yields anhydrous CrF₃. wikipedia.org |

The use of non-aqueous solvents offers significant advantages in the synthesis of moisture-sensitive compounds like metal fluorides. researchgate.net Anhydrous hydrogen fluoride (aHF) is a particularly important solvent in this context, as it can be used to prepare fluorides of elements in their highest oxidation states. ijs.si The synthesis of various fluoro-complexes often employs aHF as a reaction medium, sometimes in combination with strong oxidizing agents. ijs.siacs.org While specific examples detailing the synthesis of [CrF₆]³⁻ in aHF are not prevalent, the general methodology is highly relevant. For instance, the synthesis of O₂BF₄ has been successfully carried out in liquid aHF, yielding a pure product. acs.org

Solvothermal synthesis, a method where the reaction is carried out in a solvent in a sealed vessel above its boiling point, is another powerful technique that often utilizes non-aqueous solvents. researchgate.netmpg.de This method allows for kinetic control over the phases formed and can lead to the crystallization of novel materials. mpg.de For example, solvothermal techniques have been employed to synthesize various chromium(III) complexes, demonstrating the versatility of this approach in chromium coordination chemistry. researchgate.net The choice of solvent is critical and can influence the final product's structure and nuclearity. researchgate.net Non-aqueous solvents like ethylene (B1197577) glycol, propylene (B89431) carbonate, and various alcohols have been explored in different contexts, such as for metal separations and in electrochemical applications. mdpi.comnih.govmdpi.comresearchgate.net The principles of solvothermal synthesis in non-aqueous media could be adapted for the controlled crystallization of [CrF₆]³⁻ salts with specific counter-ions, potentially leading to materials with desired structural motifs.

Table 2: Non-Aqueous Solvents and Their Potential Application in [CrF₆]³⁻ Synthesis

| Solvent System | Method | Potential Application for [CrF₆]³⁻ | Related Research Finding |

| Anhydrous Hydrogen Fluoride (aHF) | Direct reaction/Oxidation | Synthesis of high-purity, anhydrous [CrF₆]³⁻ salts. | Successful synthesis of other high-valent metal fluorides like O₂BF₄. ijs.siacs.org |

| Alcohols (e.g., 2-methoxyethanol, ethanol) | Solvothermal Synthesis | Formation of novel fluoro-bridged chromium(III) complexes and potentially crystalline [CrF₆]³⁻ materials. | Synthesis of di- and tetranuclear fluoro-bridged chromium(III) complexes. researchgate.net |

| Ethylene Glycol (EG) | Non-aqueous Solvent Extraction | Separation and purification of [CrF₆]³⁻ salts or as a medium for their synthesis. | Enhanced separation of rare-earth elements compared to aqueous systems. nih.gov |

Solid-state synthesis, also known as the ceramic method, is a cornerstone of inorganic materials chemistry. It typically involves the reaction of solid precursors at high temperatures to produce a new solid material. researchgate.net A key advantage of this method is its scalability and the potential to produce thermodynamically stable phases. mpg.de

A relevant example of a solid-state reaction involving the hexafluorochromate(3-) ion is the thermal decomposition of ammonium (B1175870) hexafluorochromate(III), [NH₄]₃[CrF₆]. wikipedia.org Heating this compound leads to the formation of anhydrous chromium(III) fluoride (CrF₃), ammonia (B1221849), and hydrogen fluoride. wikipedia.org This reaction demonstrates that a [CrF₆]³⁻-containing material can serve as a precursor in a solid-state synthesis to obtain other valuable fluoride materials.

Modern solid-state synthesis is not limited to simple heating of mixed powders. Techniques like solid-state metathesis, where reactions are initiated by an energy source and are self-propagating, offer alternative routes to materials. Furthermore, rational design principles are being developed to predict favorable reaction pathways for the solid-state synthesis of complex inorganic compounds, including oxyfluorides. chemrxiv.org These approaches, which consider factors like reaction and interfacial energies, could be applied to plan the synthesis of novel [CrF₆]³⁻-containing materials with desired structures and properties. chemrxiv.org

Non-Aqueous Solvent Systems for [CrF₆]³⁻ Formation

Incorporation of Hexafluorochromate(3-) into Complex Architectures

Beyond the synthesis of simple salts, a significant research direction is the incorporation of the [CrF₆]³⁻ anion into more complex molecular and supramolecular architectures. This can lead to materials with emergent properties arising from the specific arrangement of the anionic chromium centers.

Template-directed synthesis is a powerful strategy for the construction of complex, cyclic molecules (macrocycles) that would be difficult to obtain through traditional methods. e-bookshelf.denih.govua.edu In this approach, a template (often a metal ion or a small molecule) organizes the reacting components in a specific spatial arrangement, favoring the formation of a particular macrocyclic product. ua.edunii.ac.jp

While there are no direct reports of the use of [CrF₆]³⁻ in template-directed synthesis, the principles of host-guest chemistry suggest that this anion could potentially act as a guest within a suitably designed macrocyclic host. The octahedral geometry and the negative charge of the [CrF₆]³⁻ ion would require a host molecule with a complementary cavity and positively charged or hydrogen-bond donor groups. The synthesis of such a host-guest adduct would likely involve the self-assembly of the macrocycle around the [CrF₆]³⁻ template.

Conversely, chromium(III) ions themselves can act as templates. For example, the template effect of Ni²⁺ and protons has been used to direct the synthesis of specific sizes of azacalixnpyridines. nii.ac.jp It is conceivable that a chromium(III) center, coordinated by other ligands, could be part of a larger template structure that directs the formation of a macrocycle. The resulting complex could then be fluorinated to generate a [CrF₆]³⁻ moiety within the pre-formed architecture.

Ionic liquids (ILs) and molten salts are increasingly recognized as versatile media for chemical synthesis and analysis. mdpi.comornl.govmsildg.orgelectrochem.org These materials, which are salts in the liquid state at relatively low temperatures (for ILs) or high temperatures (for molten salts), offer unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of inorganic and organic compounds. ornl.gov

The formation and behavior of chromium species in molten salts are of significant interest, particularly in the context of high-temperature applications like molten salt reactors and concentrated solar power, where corrosion by and transport of metal ions are critical issues. researchgate.net Research has been conducted on the electrochemical synthesis of chromium-containing materials, such as chromium silicides, from fluoride-containing molten salts. davidpublisher.com In a NaCl-KCl-K₂SiF₆-CrF₃ molten salt system at 850 °C, the joint electroreduction of chromium and silicon complexes was investigated. davidpublisher.com

The speciation of Cr³⁺ in molten salts is a key area of study, as the coordination environment of the metal ion dictates its chemical and physical properties. researchgate.net While the direct formation of discrete [CrF₆]³⁻ anions in these media depends on the specific composition of the molten salt and the availability of fluoride ions, the principles are well-established. The use of ionic liquids as reaction media for the synthesis of functional materials is a growing field. ornl.gov It is plausible that specifically designed ionic liquids could serve as both the solvent and a source of counter-ions for the crystallization of novel [CrF₆]³⁻ salts with unique properties.

Template-Directed Synthesis of Macrocyclic [CrF₆]³⁻ Adducts

Derivatization and Functionalization Studies of Chromium-Fluorine Complexes

The derivatization and functionalization of chromium-fluorine complexes represent a significant area of research, extending beyond the synthesis of the basic hexafluorochromate(3-) anion to the creation of more complex and functional molecules. These studies are crucial for developing new catalytic processes, advanced materials, and specialized chemical intermediates. Research in this field primarily focuses on the reactivity of the chromium-fluorine bond and the strategic modification of ligands attached to the chromium center.

A notable area of investigation involves the chromium-catalyzed functionalization of carbon-fluorine (C-F) bonds. nih.govrsc.org Although not a direct derivatization of the [CrF₆]³⁻ ion itself, this research is integral to understanding the behavior of chromium in the presence of fluorine and its ability to mediate the formation of new chemical bonds. For instance, the defluoroborylation of fluoroarenes using chromium catalysts demonstrates a method for cleaving unactivated C-F bonds and introducing a boronate ester group. rsc.org This process utilizes a low-cost chromium salt as a precatalyst and a terpyridine ligand. nih.govrsc.org Mechanistic studies suggest that a low-valent chromium species is responsible for the catalytic scission of the C-F bond, proceeding through an arylmagnesium intermediate. rsc.org This strategy has been successfully applied to the late-stage functionalization of complex molecules, highlighting its potential in organic synthesis. nih.govrsc.org

Another approach to functionalization involves the use of chromium-salen complexes in combination with a nitroxyl (B88944) radical for the aerobic intramolecular dearomative coupling of phenols. acs.org While this reaction does not directly involve a chromium-fluorine bond, the tolerance of fluorine substituents on the phenol (B47542) substrate is a key finding. acs.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent was found to be essential for the reaction to proceed catalytically. acs.org This demonstrates the compatibility of chromium-based catalytic systems with fluorinated environments and substrates, paving the way for the synthesis of complex fluorinated spirocyclic dienones. acs.org

Furthermore, derivatization techniques are employed in the analytical chemistry of chromium-fluoride species. nih.gov For the separation and detection of different chromium(III)-fluoride complexes (CrF²⁺, CrF₂⁺), a post-column derivatization method is used in ion chromatography. nih.gov The separated chromium complexes are reacted with 2,6-pyridinedicarboxylic acid (PDCA) at elevated temperatures to form the colored [Cr(PDCA)₂]⁻ complex, which can then be detected spectrophotometrically. nih.gov Similarly, chromium(III) can be derivatized with ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex, allowing for its separation from Cr(VI) by anion-exchange chromatography. researchgate.net

The synthesis of organometallic chromium complexes containing fluorine has also been explored. Haloarene-Cr(CO)₃ complexes, for example, exhibit unique reactivity in C-F functionalization reactions. baranlab.org These complexes facilitate reactions that are otherwise difficult to achieve, showcasing how complexation to a chromium center can activate a C-F bond for further transformation. uwindsor.ca The electron-withdrawing nature of the Cr(CO)₃ group enhances the potential for nucleophilic attack on the aromatic ring and stabilizes intermediates. uwindsor.ca

Research Findings on Chromium-Fluorine Complex Derivatization

| Catalyst/Reagent | Substrate | Product | Key Findings | Reference(s) |

| CrCl₂ / t-Bu₃-tpy | Fluoroarenes | Arylboronate esters | Catalyzes the cleavage of unactivated C-F bonds for borylation. nih.govrsc.org | nih.govrsc.org |

| Chromium-salen / AZADO | Tethered phenols with fluorine substituents | Spirocyclic dienones | Demonstrates tolerance of fluorine substituents in aerobic dearomative coupling. acs.org | acs.org |

| 2,6-pyridinedicarboxylic acid (PDCA) | Cationic CrFₓ-species | [Cr(PDCA)₂]⁻ | Used for post-column derivatization in ion chromatography for spectrophotometric detection. nih.gov | nih.gov |

| Ethylenediaminetetraacetic acid (EDTA) | Chromium(III) | Cr(EDTA)⁻ complex | Enables separation of Cr(III) from Cr(VI) via anion-exchange chromatography. researchgate.net | researchgate.net |

| Cr(CO)₃ | Haloarenes | Functionalized arenes | The Cr(CO)₃ unit activates C-F bonds for nucleophilic substitution and other transformations. baranlab.orguwindsor.ca | baranlab.orguwindsor.ca |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution X-ray Diffraction Studies of [CrF₆]³⁻ Compounds

The structural parameters of materials containing the [CrF₆]³⁻ ion can be significantly influenced by external conditions such as temperature and pressure. Investigating these dependencies provides crucial insights into the material's stability and phase behavior.

High-pressure X-ray and neutron diffraction studies on related chromium fluoride (B91410) compounds, such as CrF₃, have revealed anisotropic compression behavior. researchgate.net For instance, in CrF₃, the volume reduction under pressure is primarily achieved through the rotation of the CrF₆ octahedra. researchgate.net While the a-axis compresses significantly, the c-axis may exhibit a slight increase at moderate pressures before compressing at higher pressures. researchgate.net This behavior is attributed to the tilting of the octahedral units. researchgate.net Similarly, temperature-dependent studies on related perovskite-type structures like SmNiO₃ show smooth changes in bond lengths within a specific phase, with more distinct changes occurring at phase transitions. arxiv.org These studies on analogous systems suggest that the [CrF₆]³⁻ octahedra within a crystal lattice would likely exhibit similar complex responses to temperature and pressure variations. For example, in situ X-ray powder diffraction has been effectively used to monitor structural changes during reactions under varying temperatures and pressures, a technique directly applicable to studying [CrF₆]³⁻ salts. mdpi.com

| Compound System | Experimental Conditions | Observed Structural Changes |

| CrF₃ | High Pressure (up to 9.12 GPa) | Anisotropic compression, rotation of CrF₆ octahedra, initial increase in 'c' lattice parameter. researchgate.net |

| SmNiO₃ | Temperature (20-600 K), Pressure (up to 38 GPa) | Smooth bond length changes with temperature, abrupt changes at phase transitions. Pressure induces a more symmetric octahedral environment. arxiv.org |

| CaₓMg₁₋ₓNi₂ | In situ hydrogenation (25-500 °C, 0.3 MPa H₂) | Real-time observation of phase transitions and hydride formation. mdpi.com |

Charge density distribution analysis, derived from high-resolution X-ray diffraction data, offers a detailed picture of the electron density within a crystal. numberanalytics.comacademie-sciences.fr This allows for the characterization of chemical bonding, including the degree of covalent and ionic character, and the identification of non-covalent interactions. academie-sciences.frresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). researchgate.net

For transition metal compounds, this analysis can elucidate the nature of metal-ligand bonds. academie-sciences.fr The electron density at the bond critical point (BCP) between the chromium and fluorine atoms in the [CrF₆]³⁻ anion, along with the value of the Laplacian at that point, would provide quantitative measures of the bond's strength and nature. A low ρ(r) and a positive ∇²ρ(r) at the BCP are characteristic of closed-shell interactions, typical of ionic bonds, while higher ρ(r) and negative ∇²ρ(r) indicate shared interactions, or covalency. Given the high electronegativity of fluorine, significant ionic character is expected in the Cr-F bonds of [CrF₆]³⁻. Machine learning techniques are also emerging as a method to predict charge density distributions from crystal structures, which could be applied to [CrF₆]³⁻ systems in the future. aps.org

Temperature-Dependent and Pressure-Dependent Structural Refinements

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure Elucidation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying systems with unpaired electrons. Since Cr(III) in [CrF₆]³⁻ has a d³ electron configuration with three unpaired electrons, EPR is an invaluable tool for probing its electronic structure. scribd.com

The EPR spectrum provides key parameters: the g-value and hyperfine coupling constants. The g-value is a dimensionless quantity that is a characteristic "fingerprint" of a paramagnetic center and reflects the interaction of the electron's spin and orbital angular momentum with the external magnetic field. universite-paris-saclay.fr For a perfectly octahedral [CrF₆]³⁻ complex, an isotropic g-value close to the free-electron value (gₑ ≈ 2.0023) would be expected, but deviations arise from spin-orbit coupling. universite-paris-saclay.fralfred.edu

Hyperfine interactions result from the coupling of the electron spin with the magnetic moments of nearby nuclei. In the case of [CrF₆]³⁻, this includes the chromium nucleus (⁵³Cr, I=3/2, ~9.5% natural abundance) and the fluorine ligands (¹⁹F, I=1/2, 100% natural abundance). The interaction with the six equivalent fluorine nuclei leads to a superhyperfine splitting pattern. Theoretically, for a [CrF₆]³⁻ ion, the coupling of the unpaired electrons with the six fluorine nuclei (I=1/2) should produce a seven-line (2nI+1 = 261/2 + 1 = 7) superhyperfine pattern. scribd.com

The ground electronic state of an octahedral Cr(III) complex like [CrF₆]³⁻ is a ⁴A₂g state. EPR studies can confirm this high-spin (S=3/2) state. While the ⁴A₂g state is orbitally non-degenerate, which typically leads to sharp EPR signals, distortions from perfect octahedral symmetry can introduce magnetic anisotropy. researchgate.net This anisotropy manifests as a dependence of the g-value on the orientation of the molecule with respect to the external magnetic field, leading to different values (gₓ, gᵧ, g₂) in a powder spectrum. universite-paris-saclay.fr The degree of anisotropy in the g-tensor provides information about the electronic and geometric structure of the complex, including any Jahn-Teller distortions or effects from the crystal lattice environment. alfred.eduresearchgate.net

| EPR Parameter | Information Derived | Typical for [CrF₆]³⁻ |

| g-value | Electronic environment, spin-orbit coupling | Anisotropic, with values deviating slightly from the free-electron value. alfred.eduacs.org |

| Hyperfine Splitting (⁵³Cr) | Covalency of Cr-F bond, electron delocalization onto Cr | Complex splitting pattern due to I=3/2 nucleus. |

| Superhyperfine Splitting (¹⁹F) | Covalency of Cr-F bond, electron delocalization onto F ligands | Expected to show a seven-line pattern due to six equivalent fluorine nuclei. scribd.com |

| Anisotropy | Distortions from octahedral symmetry, zero-field splitting | Reveals deviations from perfect Oₕ symmetry and provides insight into the local crystal field. researchgate.net |

Analysis of g-Values and Hyperfine Interactions in [CrF₆]³⁻

Vibrational Spectroscopy as a Research Probe (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. ksu.edu.sauni-siegen.de These methods are complementary and provide a "fingerprint" for the identification of molecular species and for obtaining information about their structure and bonding. d-nb.info For a molecule with octahedral (Oₕ) symmetry like [CrF₆]³⁻, group theory predicts the number and activity of its vibrational modes. nih.gov

An octahedral MX₆ molecule has 15 vibrational degrees of freedom, which are described by six fundamental vibrational modes: ν₁, ν₂, ν₃, ν₄, ν₅, and ν₆. nih.govacs.org Their activities in IR and Raman spectroscopy are governed by selection rules. uni-siegen.de

Raman Active: ν₁ (A₁g, symmetric stretch), ν₂ (E₉, symmetric stretch), and ν₅ (T₂g, bending).

IR Active: ν₃ (T₁u, asymmetric stretch) and ν₄ (T₁u, asymmetric bend).

Inactive (Silent): ν₆ (T₂u, bending) is forbidden in both IR and Raman spectra for a molecule with perfect Oₕ symmetry. nih.govacs.org

The observation of these modes and any deviation from the expected activities can indicate a lowering of symmetry from a perfect octahedron in the solid state. nih.gov The frequencies of these vibrations are sensitive to the mass of the atoms and the strength of the chemical bonds, providing insight into the nature of the Cr-F interactions.

| Vibrational Mode | Symmetry (Oₕ) | Description | Spectroscopic Activity |

| ν₁ | A₁g | Symmetric Cr-F stretch | Raman |

| ν₂ | E₉ | Symmetric Cr-F stretch | Raman |

| ν₃ | T₁u | Asymmetric Cr-F stretch | Infrared |

| ν₄ | T₁u | Asymmetric F-Cr-F bend | Infrared |

| ν₅ | T₂g | F-Cr-F bend | Raman |

| ν₆ | T₂u | F-Cr-F bend | Inactive |

Normal Mode Analysis and Vibrational Assignment of [CrF₆]³⁻

The [CrF₆]³⁻ complex, possessing an octahedral (Oₕ) symmetry, has six fundamental normal modes of vibration. These modes are classified by their symmetry properties into a₁g (Raman active), e₉ (Raman active), t₁ᵤ (infrared active), t₂₉ (Raman active), and t₂ᵤ (inactive). The analysis of these vibrational modes, typically through Raman and infrared (IR) spectroscopy, as well as the vibronic structure in luminescence spectra, provides critical insights into the bonding and structure of the complex.

In low-temperature photoluminescence spectra of materials containing the [CrF₆]³⁻ ion, such as Cr³⁺-doped elpasolites, the observed vibronic sidebands can be assigned to these internal vibrational modes. researchgate.net The emission spectra often show progressions of the local a₁g and e₉ modes. The totally symmetric stretching mode (a₁g, ν₁) is particularly sensitive to the Cr-F bond distance and can be used to probe the local structure. The analysis of these modes is crucial for understanding electron-phonon coupling and non-radiative decay processes in these materials. researchgate.net

Table 1: Vibrational Mode Assignments for the [CrF₆]³⁻ Complex in Various Crystal Lattices Note: Frequencies can vary depending on the host crystal lattice.

| Vibrational Mode | Symmetry | Spectroscopic Activity | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|---|

| ν₁ | a₁g | Raman | ~500-600 | Symmetric Cr-F stretch |

| ν₂ | e₉ | Raman | ~450-550 | Asymmetric Cr-F stretch (Jahn-Teller active) |

| ν₃ | t₁ᵤ | Infrared | ~450-500 | Asymmetric Cr-F stretch |

| ν₄ | t₁ᵤ | Infrared | ~250-350 | F-Cr-F bend |

| ν₅ | t₂₉ | Raman | ~200-300 | F-Cr-F bend |

| ν₆ | t₂ᵤ | Inactive | ~150-250 | F-Cr-F bend |

Studies of Intermolecular Interactions and Phonon Modes in [CrF₆]³⁻ Containing Lattices

The [CrF₆]³⁻ ion, when incorporated into a host crystal lattice like Cs₂NaGaF₆ or LiCaAlF₆, experiences significant interactions with the surrounding ions. These interactions manifest as electron-phonon coupling, which is the interaction between the electronic states of the Cr³⁺ ion and the lattice vibrations (phonons). fsu.edu This coupling is a dominant factor in the broadening of spectral lines and plays a crucial role in the tunability of Cr³⁺-based laser materials.

Furthermore, in crystals like Cs₂NaAlF₆ and Cs₂NaGaF₆, the [CrF₆]³⁻ octahedra can be connected to neighboring octahedra, leading to distortions from perfect Oₕ symmetry. inoe.ro These lattice distortions, which can be trigonal or tetragonal, further influence the spectroscopic properties and can be probed by techniques like Electron Paramagnetic Resonance (EPR). inoe.roacs.org

Electronic Absorption and Emission Spectroscopy Investigations

Detailed Analysis of d-d Transitions and Charge Transfer Bands in [CrF₆]³⁻

The electronic spectrum of the [CrF₆]³⁻ ion is characterized by several absorption bands in the visible and ultraviolet regions. As a d³ system in an octahedral field, the Cr³⁺ ion has a ⁴A₂₉ ground state. The electronic transitions from this ground state to excited quartet states (⁴T₂₉, ⁴T₁₉(F), and ⁴T₁₉(P)) are spin-allowed but Laporte-forbidden, resulting in relatively weak absorption bands. uomustansiriyah.edu.iqwikipedia.org

Three main d-d transition bands are typically observed. youtube.comuomustansiriyah.edu.iqcareerendeavour.com The lowest energy transition, ⁴A₂₉ → ⁴T₂₉, directly corresponds to the ligand field splitting parameter, 10Dq. youtube.combrainly.in The subsequent transitions are to the ⁴T₁₉(F) and ⁴T₁₉(P) states. The energies of these transitions are dependent on both the ligand field strength and the Racah parameters, which describe the interelectronic repulsion. uomustansiriyah.edu.iqcareerendeavour.com

In addition to these d-d bands, more intense ligand-to-metal charge-transfer (LMCT) bands can appear in the ultraviolet region. uomustansiriyah.edu.iqwikipedia.orguomustansiriyah.edu.iq These transitions involve the transfer of an electron from the fluoride ligand orbitals to the d-orbitals of the chromium ion, resulting in the reduction of the metal center. wikipedia.orguomustansiriyah.edu.iq

Table 2: Experimentally Observed Electronic Transitions for the [CrF₆]³⁻ Complex Note: Wavenumbers are approximate and can vary with the chemical environment.

| Transition Assignment | Typical Wavenumber (cm⁻¹) | Wavelength (nm) | Transition Type |

|---|---|---|---|

| ⁴A₂₉ → ⁴T₂₉ | ~14,900 | ~671 | d-d (Spin-allowed) |

| ⁴A₂₉ → ⁴T₁₉(F) | ~22,700 | ~441 | d-d (Spin-allowed) |

| ⁴A₂₉ → ⁴T₁₉(P) | ~34,400 | ~291 | d-d (Spin-allowed) |

| F⁻(p) → Cr³⁺(t₂₉) | > 35,000 | < 285 | LMCT (Spin-allowed) |

Ligand Field and Vibronic Coupling Analyses

Ligand field theory (LFT) is essential for interpreting the electronic spectra of [CrF₆]³⁻. The key parameters derived from LFT analysis are the ligand field splitting parameter (10Dq or Δₒ) and the Racah parameters (B and C), which quantify the strength of the ligand influence and the electron-electron repulsion, respectively. bnmu.ac.in For [CrF₆]³⁻, the value of 10Dq is determined directly from the energy of the first spin-allowed transition, ⁴A₂₉ → ⁴T₂₉. brainly.in The Racah parameters can then be calculated from the energies of all three spin-allowed quartet transitions. prepp.in These parameters are crucial for constructing Tanabe-Sugano diagrams, which predict the energies of all electronic states as a function of ligand field strength. researchgate.net

Vibronic coupling, or the interaction between electronic states and molecular vibrations, is a prominent feature in the spectroscopy of [CrF₆]³⁻. nih.govchemrxiv.orgchemrxiv.org This coupling is particularly strong for the broad ⁴A₂₉ ↔ ⁴T₂₉ absorption and emission bands. The strength of the electron-phonon coupling can be quantified by the Huang-Rhys parameter (S), which represents the average number of phonons emitted or absorbed during an electronic transition. A larger S value (S > 1) indicates strong coupling, characteristic of the ⁴T₂₉ state, leading to a broad emission band with a significant Stokes shift. researchgate.net The Jahn-Teller effect in the ⁴T₂₉ state is a specific and important manifestation of vibronic coupling, where the electronic degeneracy is coupled to the non-totally symmetric e₉ vibrational mode. researchgate.nettandfonline.com

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) Studies

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are powerful spectroscopic techniques for probing the electronic structure of chiral molecules and systems in a magnetic field, respectively. While these techniques are invaluable for assigning electronic transitions and investigating magnetic properties, specific CD and MCD studies focusing solely on the [CrF₆]³⁻ anion are not widely reported in the literature. For the achiral [CrF₆]³⁻ complex, CD activity would only be induced by a chiral crystal environment. MCD, in principle, could provide detailed information about the ground and excited electronic states, but dedicated studies on this specific complex appear to be scarce.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chromium-Fluorine Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds, such as those containing the Cr³⁺ ion (a d³ system), presents unique challenges and opportunities. du.ac.in The presence of unpaired electrons leads to significant effects on the NMR spectrum, including large chemical shifts (hyperfine shifts) and substantial line broadening. du.ac.inacs.org These effects diminish resolution to the point that spin-spin coupling is rarely observed. du.ac.in

The hyperfine shift is composed of two main contributions: the Fermi contact shift and the pseudocontact (or dipolar) shift. The Fermi contact shift arises from the transfer of unpaired electron spin density from the metal ion to the nucleus via chemical bonds. acs.orgacs.org The pseudocontact shift results from the through-space dipolar interaction between the electron and nuclear magnetic moments and is dependent on the magnetic anisotropy of the complex. du.ac.in

For chromium-fluorine systems like [CrF₆]³⁻, ¹⁹F NMR is a particularly useful probe. nih.gov Although the signals of coordinated ligands are broadened by the paramagnetic center, the contact shifts are often large enough to easily distinguish them from free ligands. nih.gov Analysis of these paramagnetic shifts can provide valuable insights into the nature of the metal-ligand bonding and the distribution of electron spin density within the molecule. du.ac.inacs.org However, the rapid nuclear relaxation caused by the paramagnetic center often requires specialized fast acquisition techniques to obtain usable spectra. mdpi.com

Reaction Mechanisms and Reactivity Research of Hexafluorochromate 3

Ligand Exchange Kinetics and Mechanistic Pathways

Ligand exchange reactions for Cr(III) complexes are notably slow, a fact that has allowed for the isolation of various isomers in certain systems. unige.ch The mechanisms of these reactions are generally categorized as either associative, involving a seven-coordinate intermediate, or dissociative, where a ligand departs before the new one enters.

The exchange of coordinated ligands with solvent molecules is a fundamental process governing the reactivity of metal complexes. For chromium(III) aqua-halo complexes, [CrX(H₂O)₅]²⁺ (where X is a halogen), the mechanism of water exchange has been a subject of detailed computational study. Investigations using density functional theory on the [CrF(H₂O)₅]²⁺ system indicate that the lowest activation enthalpy pathway is an associative interchange (Ia) mechanism. murdoch.edu.au This contrasts with the chloride, bromide, and iodide analogues, where an associatively activated dissociation (Da) pathway is favored. murdoch.edu.au

Anation is a ligand substitution reaction where an anion displaces a coordinated solvent molecule. Studies on the anation of the [Cr(H₂O)₅OH]²⁺ ion by amino acids show rates that are significantly faster than isotopic water exchange, suggesting a mechanism with substantial associative character (Ia). ias.ac.in The formation of an outer-sphere ion pair between the complex and the incoming anion is a key initial step, which is then followed by the interchange process. ias.ac.in

For [CrF₆]³⁻, substitution reactions would involve the replacement of a fluoride (B91410) ligand. Given the strength of the Cr-F bond, these reactions are expected to be slow under thermal conditions. The mechanism would likely proceed via an associative pathway, influenced by factors such as the nature of the entering ligand and the solvent. Studies on chromium(III) porphyrin complexes have demonstrated that the strong Cr-F bond results in a pronounced trans effect, which would be a critical factor in any substitution reaction on a [CrF₆]³⁻ framework. researchgate.net

Solvent Exchange Dynamics and Influence on [CrF₆]³⁻ Reactivity

Redox Chemistry of Chromium(III) in Fluoride Environments

The redox chemistry of chromium is pivotal in applications ranging from electroplating to catalysis. The presence of fluoride ligands significantly modulates the electrochemical properties and electron transfer kinetics of the chromium center.

Electrochemical techniques, such as cyclic voltammetry (CV), are powerful tools for probing the redox behavior of coordination complexes by measuring the current response to a sweeping potential. jh.edupineresearch.com Such studies can determine formal reduction potentials, assess the stability of different oxidation states, and investigate reaction mechanisms. umb.edu

Thermodynamic investigations of chromium in molten LiF-NaF-KF (FLiNaK) eutectic salt have been used to construct potential-activity diagrams, analogous to Pourbaix diagrams for aqueous systems. researchgate.net These diagrams map the stability regions of different chromium species, including [CrF₆]³⁻. researchgate.netresearchgate.net Within this high-temperature, fluoride-rich medium, the equilibrium between different chromium fluoride species can be defined as a function of potential and fluoride ion activity. researchgate.net For instance, the redox potential for the Cr(III)/Cr(II) couple is influenced by the coordination environment, with higher coordination numbers like that in [CrF₆]³⁻ leading to more stable species that require more energy for reduction compared to lower-coordinate analogues. researchgate.net

Table 1: Equilibrium Potentials for Chromium-Fluoride Species in Molten Salt. Data derived from potential-activity diagrams for the Cr-FLiNaK system. researchgate.netresearchgate.net

In aqueous solutions, fluoride ions can act as electrocatalysts for the reduction of Cr(II), an effect attributed to their incorporation into the inner coordination sphere, which accelerates ligand exchange and lowers the activation energy for the transition to an electroactive form. mdpi.com

Electron transfer reactions are classified as either inner-sphere, where a bridging ligand connects the two metal centers, or outer-sphere, where the coordination shells of the reactants remain intact. bhu.ac.iniupac.org Outer-sphere electron transfer is common for substitution-inert complexes, where the electron moves through space between the donor and acceptor. wikipedia.orgcatalysis.blog The rates of these reactions are described by Marcus Theory, which relates the rate constant to the thermodynamic driving force and the reorganizational energy (the energy required to change bond lengths and solvent orientation). libretexts.org

Table 2: Representative Rate Constants for Outer-Sphere Self-Exchange Reactions. These values illustrate the wide range of rates depending on the electronic structure and reorganizational energy of the complexes. wikipedia.org

Electrochemical Investigations of [CrF₆]³⁻ in Diverse Media

Photochemical Reactivity Studies of Hexafluorochromate(3-) Complexes

The photochemistry of Cr(III) complexes is one of the most extensively studied areas of inorganic photochemistry. unige.chnih.gov Irradiation of their ligand field absorption bands typically leads to photosubstitution reactions, most commonly the replacement of a ligand by a solvent molecule (photoaquation in water). scribd.com

A remarkable feature of Cr(III) photoreactions is that they often proceed with a high degree of stereochemical change, in stark contrast to their highly stereoretentive thermal substitution reactions. researchgate.net The quantum yield (Φ), which measures the efficiency of a photochemical process, is a key parameter in these studies. For many Cr(III) complexes, photoaquation quantum yields are wavelength-independent, suggesting that the reaction occurs from the lowest excited state. scribd.com

For mixed-ligand complexes like trans-[Cr(NH₃)₄F₂]⁺, photolysis leads to the aquation of both ammonia (B1221849) and fluoride ligands. The quantum yields for these processes have been measured, providing insight into the relative lability of different bonds upon photoexcitation.

Table 3: Selected Photoaquation Quantum Yields for Hexacoordinate Metal Complexes. Data illustrates the efficiency of light-induced ligand substitution. scribd.compbworks.com

While specific photochemical studies focused solely on [CrF₆]³⁻ are not extensively detailed in the cited literature, the principles derived from related ammine-fluoro and aqua-fluoro Cr(III) complexes suggest that it would undergo photoaquation upon irradiation, with the efficiency depending on the competition between reactive excited states and non-radiative decay pathways. globalauthorid.comnih.gov

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| Hexafluorochromate(3-) | [CrF₆]³⁻ |

| Hexafluorochromate(2-) | [CrF₆]²⁻ |

| Hexaaquachromium(III) | [Cr(H₂O)₆]³⁺ |

| Hydroxopentaaquachromium(III) | [Cr(H₂O)₅OH]²⁺ |

| Fluoropentaaquachromium(II) | [CrF(H₂O)₅]²⁺ |

| trans-Difluorotetraamminechromium(III) | trans-[Cr(NH₃)₄F₂]⁺ |

| Tris(bipyridine)cobalt(I) | [Co(bipy)₃]⁺ |

| Tris(bipyridine)cobalt(II) | [Co(bipy)₃]²⁺ |

| Permanganate | [MnO₄]⁻ |

| Manganate | [MnO₄]²⁻ |

| Hexaaquairon(II) | [Fe(H₂O)₆]²⁺ |

| Hexaaquairon(III) | [Fe(H₂O)₆]³⁺ |

| Hexaaquacobalt(II) | [Co(H₂O)₆]²⁺ |

| Hexaaquacobalt(III) | [Co(H₂O)₆]³⁺ |

| Hexacyanocobaltate(III) | [Co(CN)₆]³⁻ |

| Hexaamminechromium(III) | [Cr(NH₃)₆]³⁺ |

Applications of Hexafluorochromate 3 in Advanced Materials Science and Catalysis Research

Role of [CrF₆]³⁻ in Fundamental Materials Science Research

The [CrF₆]³⁻ complex, an octahedral coordination compound, serves as a critical building block in the design of functional materials. The chromium(III) ion at its core, with its d³ electron configuration, imparts distinct optical and magnetic characteristics that researchers are actively harnessing.

The hexafluorochromate(3-) ion, and more broadly the Cr³⁺ ion in a fluoride (B91410) environment, is integral to the development of advanced phosphors, especially for near-infrared (NIR) and visible light applications. mdpi.combohrium.com Research in this area focuses on embedding the [CrF₆]³⁻ complex into various crystalline hosts to create materials that efficiently convert excitation energy into light. mdpi.com

A notable area of research involves Cr³⁺-doped zero-dimensional perovskites. researchgate.net In one study, Cr³⁺-doped Cs₄SnBr₆₋ₓFₓ perovskites were synthesized using CrF₃ as a precursor, which forms [CrF₆]³⁻-like centers within the host lattice. researchgate.netmdpi.com These materials exhibit an efficient green light emission centered at approximately 525 nm with a high photoluminescence quantum yield (PLQY) of up to 56.3%. researchgate.netmdpi.com The introduction of the chromium fluoride species instigates a significant distortion in the [SnBr₆]⁴⁻ octahedra of the host material, which enhances the density of self-trapped exciton (B1674681) (STE) states, thereby boosting luminescence efficiency. researchgate.net

The choice of the chromium precursor is critical. A study comparing chromium sources for the synthesis of KZnF₃:Cr³⁺ near-infrared phosphors found that using ammonium (B1175870) hexafluorochromate ((NH₄)₃CrF₆) as the source, instead of hydrated chromium fluoride (CrF₃·xH₂O), led to superior properties. researchgate.net The phosphors prepared with (NH₄)₃CrF₆ showed a blue-shifted emission from 803 nm to 753 nm and demonstrated significantly improved thermal stability, retaining 87% of its room-temperature intensity at 423 K. researchgate.net This highlights the direct role of the hexafluorochromate ion in producing robust NIR phosphors suitable for applications like micro-LEDs. researchgate.net

Fundamental studies on elpasolite crystals (A₂BMF₆) doped with Cr³⁺ investigate the relationship between the structure of the [CrF₆]³⁻ complex and its photoluminescent properties. researchgate.net Research has established correlations between the crystal-field parameter (10Dq) and the Cr-F bond distance, revealing how the host material influences the emission characteristics. researchgate.net

| Host Material | Chromium Source | Emission Peak | Photoluminescence Quantum Yield (PLQY) | Key Finding | Reference |

|---|---|---|---|---|---|

| Cs₄SnBr₆₋ₓFₓ | CrF₃ | ~525 nm (Green) | Up to 56.3% | [CrF₆]³⁻ center enhances luminescence via lattice distortion. | researchgate.netmdpi.com |

| KZnF₃ | (NH₄)₃CrF₆ | 753 nm (NIR) | Not specified | (NH₄)₃CrF₆ precursor yields higher thermal stability than CrF₃·xH₂O. | researchgate.net |

| A₂BMF₆ (Elpasolites) | Cr³⁺ doping | Varies with host | Not specified | Photoluminescence is strongly correlated with the Cr-F bond distance. | researchgate.net |

The magnetic behavior of the hexafluorochromate(3-) ion is a direct consequence of the Cr³⁺ ion's electron configuration. In its +3 oxidation state, chromium has an electron configuration of 3d³, resulting in three unpaired electrons within the d orbitals. shaalaa.comtestbook.com According to Crystal Field Theory, this configuration in an octahedral field, such as in [CrF₆]³⁻, leads to a high-spin complex. shaalaa.comquora.com Consequently, materials containing the [CrF₆]³⁻ anion are paramagnetic. dokumen.pubdokumen.pub

Detailed investigations into the magnetic nature of this complex have been conducted using advanced techniques. A key study utilized polarized neutron diffraction to measure the magnetic moment density in the cubic compound K₂NaCrF₆, which contains isolated [CrF₆]³⁻ clusters. royalsocietypublishing.org This research allowed for the direct interpretation of the unpaired spin density of the clusters. royalsocietypublishing.org While a simple molecular orbital model could predict the qualitative magnetic features, the results indicated the need for more sophisticated Hartree-Fock calculations to fully model the observed magnetic behavior. royalsocietypublishing.org The paramagnetic nature of the [CrF₆]³⁻ anion has also been confirmed through electron paramagnetic resonance (EPR) spectroscopy. dokumen.pubdokumen.pub

| Property | Description | Underlying Reason | Reference |

|---|---|---|---|

| Magnetic Behavior | Paramagnetic | Presence of unpaired electrons. | dokumen.pubdokumen.pub |

| Electron Configuration | Cr³⁺ is 3d³ | Oxidation state of chromium is +3. | shaalaa.comtestbook.com |

| Unpaired Electrons | 3 | The three d-electrons occupy separate t₂g orbitals (Hund's rule). | shaalaa.comquora.com |

| Spin State | High-spin complex | Fluoride is a weak-field ligand, leading to a small energy gap between t₂g and e_g orbitals. | shaalaa.comquora.com |

The unique luminescent properties of materials containing the [CrF₆]³⁻ ion make them highly suitable for use in optoelectronic devices. researchgate.net The development of high-efficiency solid-state lighting, particularly phosphor-converted light-emitting diodes (pc-LEDs), is a major driver of this research. bohrium.com

Materials such as the Cr³⁺-doped zero-dimensional perovskites are considered crucial for fabricating next-generation optoelectronic devices, including LEDs and sensors, due to their high photoluminescence quantum yields and tunable emissions. researchgate.net Similarly, the development of efficient near-infrared (NIR) phosphors is critical for applications like night vision, non-destructive testing, and biological imaging. bohrium.com Cr³⁺-activated phosphors are key materials for NIR pc-LEDs. bohrium.com The KZnF₃:Cr³⁺ phosphors synthesized using an ammonium hexafluorochromate precursor are noted for their suitability in NIR phosphor-converted micro-LEDs, a testament to their potential in advanced display and lighting technology. researchgate.net

Magnetic Properties Research in [CrF₆]³⁻-Doped Systems

Investigations of Hexafluorochromate(3-) in Catalysis Research

The application of chromium compounds in catalysis is well-established, with chromium species acting as the active sites in important industrial processes like the Phillips catalyst for polyethylene (B3416737) production. researchgate.net Research into hexafluorochromate(3-) in this field primarily focuses on its role as a stable source of chromium for creating catalytic materials.

While direct catalytic applications of the [CrF₆]³⁻ ion are not extensively documented, its salts are valuable as precursors for synthesizing catalytically active materials. For instance, ammonium hexafluorochromate, (NH₄)₃CrF₆, undergoes thermal decomposition to yield pure chromium(III) fluoride (CrF₃). wikipedia.org This provides a clean route to a material that can be used in further catalytic preparations. The broader context for this research is the effort to develop catalysts from abundant and inexpensive first-row transition metals, like chromium, to replace costly precious metals. nih.gov The chemical stability and defined stoichiometry of hexafluorochromate salts make them reliable starting materials for creating well-defined catalytic systems.

Understanding the reaction mechanisms involving any chemical species is crucial for optimizing its function. For the hexafluorochromate(3-) ion, mechanistic understanding is largely built upon foundational theoretical and computational studies of its electronic structure. acs.orgacs.org Semi-empirical molecular orbital methods have been employed to perform computational analyses of the octahedral [CrF₆]³⁻ ion, providing insights into its bonding character and spin distribution. acs.org

These theoretical investigations are a prerequisite for predicting the ion's reactivity and its potential pathways in a catalytic cycle. acs.org While specific, detailed mechanisms of reactions directly mediated by [CrF₆]³⁻ are not widely reported, the ion has been included in databases of reaction rates, indicating that its fundamental reactivity has been a subject of study. wikimedia.org Such computational and kinetic data form the essential groundwork upon which future explorations of [CrF₆]³⁻ in catalysis can be built.

Hexafluorochromate(3-) as a Precursor for Advanced Catalytic Systems

Advanced Solid-State Chemistry of Fluorochromates

The field of advanced solid-state chemistry concerning fluorochromates delves into the intricate relationships between the synthesis, crystal structure, and physicochemical properties of these inorganic compounds. The spatial arrangement of atoms within the crystal lattice is paramount, as it dictates the material's magnetic, electronic, and reactive characteristics. Research in this area often focuses on the synthesis of novel compounds, precise determination of their crystal structures through techniques like X-ray diffraction, and understanding their behavior under thermal stress. The choice of cation is a critical factor, profoundly influencing the resulting structure and stability of the hexafluorochromate(3-) anion, [CrF₆]³⁻, in the solid state.

Detailed research has elucidated the structures of several salts containing the hexafluorochromate(3-) ion, revealing significant variation based on the counter-ion. For instance, ammonium hexafluorochromate(III), (NH₄)₃CrF₆, crystallizes in a cubic system with the space group F43m. wikipedia.org In contrast, the introduction of a different cation, hydroxylammonium (NH₃OH⁺), leads to the formation of hydroxylammonium hexafluorochromate(III), (NH₃OH)₃CrF₆, which adopts a triclinic structure in the P-1 space group. researchgate.net The detailed cell parameters for this compound have been determined as a = 6.5461(2) Å, b = 6.9347(2) Å, c = 9.4072(3) Å, α = 86.772(1)°, β = 83.804(1)°, and γ = 70.283(1)°. researchgate.net

This structural divergence highlights the crucial role of cation size, shape, and hydrogen bonding capabilities in directing the crystal packing of the anionic [CrF₆]³⁻ octahedra.

Crystallographic Data for Hexafluorochromate(3-) Salts

| Compound Name | Chemical Formula | Crystal System | Space Group |

| Ammonium hexafluorochromate(III) | (NH₄)₃CrF₆ | Cubic | F43m wikipedia.org |

| Hydroxylammonium hexafluorochromate(III) | (NH₃OH)₃CrF₆ | Triclinic | P-1 researchgate.net |

The solid-state reactivity, particularly thermal decomposition, is another key area of investigation. Studies have shown that the decomposition pathway is also highly dependent on the cation. When heated, ammonium hexafluorochromate(III) decomposes directly to yield pure chromium(III) fluoride (CrF₃). wikipedia.org However, the thermal decomposition of (NH₃OH)₃CrF₆ proceeds through three distinct steps at temperatures above 125°C, ultimately resulting in α-Cr₂O₃ as the final residue. researchgate.net

The broader family of fluorochromates exhibits further structural diversity. Research into chromium(III) coordination compounds has produced complex anions where other ligands are present alongside fluoride. An example is the guanidinium (B1211019) salt of tetrafluoro(trans-)dipyridinechromate(III), [CN₃H₆][CrF₄(C₅H₅N)₂], which crystallizes in the monoclinic space group P2₁/n. osti.gov The stability of this particular structure is attributed to strong hydrogen bonding with fluorine. osti.gov

Furthermore, the solid-state chemistry of fluorochromates extends to different oxidation states, such as the well-known fluorochromates(VI). Pyridinium (B92312) fluorochromate (PFC), C₅H₅NH[CrO₃F], is a widely used oxidizing agent whose solid-state structure has been determined by X-ray diffraction. ias.ac.in It crystallizes in the orthorhombic space group Cmc2₁, and its stability and reactivity in the solid form are critical for its applications in organic synthesis. ias.ac.intandfonline.com

Future Research Directions and Emerging Areas for Hexafluorochromate 3

Exploration of [CrF₆]³⁻ Under Extreme Conditions

The study of materials under conditions of extreme pressure and temperature can reveal novel states of matter and unprecedented chemical and physical properties. The [CrF₆]³⁻ anion is a prime candidate for such explorations, given the sensitivity of its electronic structure to the local coordination environment.

High-pressure studies offer a powerful tool to continuously tune the interatomic distances within a crystal lattice, thereby modifying the electronic properties of constituent ions like [CrF₆]³⁻. Research on Cr³⁺-doped fluoroelpasolite crystals, which contain isolated [CrF₆]³⁻ octahedra, has demonstrated that hydrostatic pressure significantly alters their photoluminescence (PL) properties. researchgate.netacs.org

Applying external pressure reduces the Cr-F bond distance, leading to changes in the crystal-field splitting energy (10Dq). researchgate.netacs.org A key finding from high-pressure experiments on Rb₂KCrF₆ is the observation of an excited-state spin crossover from the ⁴T₂g state to the ²E₉(G) state at approximately 7 GPa. researchgate.netacs.org This pressure-induced transition transforms the emission from a broad band to a sharp, narrow line, highlighting the potential to control the optical and magnetic properties of the material. researchgate.net

Future research will likely focus on:

Synthesizing novel materials containing the [CrF₆]³⁻ anion directly under high-pressure and high-temperature (HPHT) conditions. While syntheses of related compounds like chromium hexafluoride (CrF₆) have been achieved at high pressures, exploring HPHT routes for new hexafluorochromate(3-) salts could yield phases with unique structures and properties.

In-situ high-pressure spectroscopic studies , including Raman and X-ray diffraction, to precisely correlate the changes in vibrational modes and crystal structure with the observed electronic transitions.

Exploring the limits of pressure-tuning , investigating whether further phase transitions or changes in the chromium oxidation state can be induced at pressures beyond the currently studied ranges.

Table 1: Effect of Pressure on Spectroscopic Properties of [CrF₆]³⁻ in Elpasolite Crystals

| Property | Observation with Increasing Pressure | Significance | Reference |

| Crystal-Field Energy (10Dq) | Increases | Modifies electronic energy levels | researchgate.net |

| Stokes Shift | Increases | Indicates changes in excited-state geometry | researchgate.netacs.org |

| Photoluminescence | Blueshift of the broad ⁴T₂g band | Tunable emission properties | scispace.com |

| Spin Crossover | ⁴T₂g → ²E₉(G) transition at ~7 GPa in Rb₂KCrF₆ | Switchable optical and magnetic states | researchgate.netacs.org |

Low-temperature spectroscopy provides a window into the fine electronic structure and vibrational coupling within the [CrF₆]³⁻ complex by minimizing thermal broadening effects. Studies on Cr³⁺-doped fluoroelpasolites have revealed detailed fine structure in their low-temperature emission spectra. researchgate.net This structure is attributed to the coupling between the electronic transitions of the Cr³⁺ ion and the internal vibrational modes of the [CrF₆]³⁻ octahedron. researchgate.net

Further research directions in this area include:

High-resolution magneto-optical spectroscopy at cryogenic temperatures to probe the Zeeman splitting of the electronic states, providing detailed information on the magnetic anisotropy and spin-orbit coupling within the complex.

Investigating quantum phenomena such as spin coherence and relaxation times at ultra-low temperatures, which are critical parameters for potential applications in quantum information processing.

Correlating low-temperature spectroscopic data with theoretical models to refine the understanding of electron-phonon coupling mechanisms, which are crucial for predicting and controlling the efficiency of light emission in materials containing [CrF₆]³⁻.

High-Pressure Synthesis and Spectroscopy

Integration into Quantum Materials and Spintronics Research

Quantum materials are substances where quantum mechanical effects manifest on a macroscopic scale, leading to novel electronic and magnetic phenomena. Spintronics, a field of quantum technology, aims to utilize the intrinsic spin of the electron in addition to its charge. The [CrF₆]³⁻ anion, with its unpaired electrons and well-defined spin states, is a promising building block for such materials.

The spin density distribution within the [CrF₆]³⁻ ion has been experimentally mapped using polarized neutron diffraction on K₂Na[CrF₆]. rsc.org These studies revealed that the spin is not confined to the chromium ion but is partially delocalized onto the fluorine ligands. Specifically, the analysis showed a dominant t₂g symmetry for the spin density on the chromium atom, with a small parallel spin population in the 2pπ orbitals of fluorine and an antiparallel spin population in the fluorine 2pσ orbitals. rsc.org This spin delocalization is a direct manifestation of the covalency in the Cr-F bonds and is fundamental to mediating magnetic interactions between adjacent [CrF₆]³⁻ units in a crystal lattice.

Future research will be directed towards:

Designing and synthesizing novel lattices where [CrF₆]³⁻ units are arranged in specific geometries (e.g., dimers, chains, or 2D layers) to engineer desired magnetic properties, such as long-range magnetic ordering or quantum spin liquid behavior.

Utilizing the pressure-induced spin crossover as a mechanism to switch the magnetic state of a material, which could be exploited in spintronic devices or for high-density data storage.

Exploring heterostructures that combine layers of [CrF₆]³⁻-containing materials with other functional materials (e.g., conductors or semiconductors) to investigate emergent interfacial phenomena and create new device architectures.

Development of Next-Generation Computational Models for Transition Metal Fluorides

Accurate theoretical modeling is essential for predicting the properties of materials and guiding experimental synthesis. While methods like Density Functional Theory (DFT) have been applied to transition metal fluorides, including the [CrF₆]³⁻ complex, significant challenges remain. aps.orgacs.orgresearchgate.net